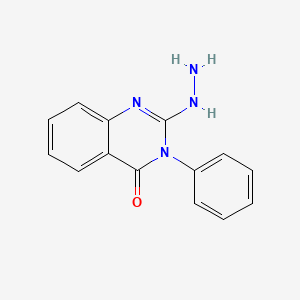

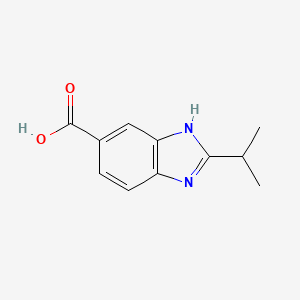

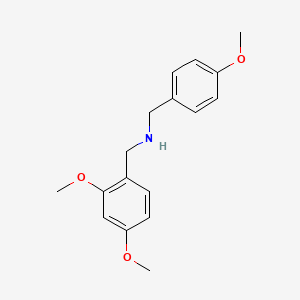

![molecular formula C11H12N2 B1298999 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole CAS No. 6208-60-2](/img/structure/B1298999.png)

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole

Übersicht

Beschreibung

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its broad spectrum of pharmacological activity. The compound is a derivative of the tetrahydro-β-carboline and pyrido[3,4-b]indole families, which are known for their presence in various bioactive molecules and potential therapeutic applications .

Synthesis Analysis

The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles has been explored through various methods. One approach involves a multistep synthetic strategy starting from commercially available indole 2-carboxylic acid, culminating in an intramolecular Michael addition catalyzed by InBr3 to yield polycyclic compounds with high efficiency . Another method utilizes microwave irradiation to facilitate three- or four-component domino reactions, offering advantages such as short reaction times, high yields, and high chemo- and regioselectivities . Additionally, Fischer cyclization of arylhydrazones of 1-substituted-4-piperidones has been employed to produce a series of tetrahydro-1H-pyrido[4,3-b]indoles with significant anti-serotonin activity .

Molecular Structure Analysis

The molecular structure of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives is characterized by a polycyclic framework that includes a pyrido[4,3-b]indole core. This core is a common feature in compounds that interact with biological targets such as N-methyl-D-aspartate (NMDA) receptors. The structure-activity relationship studies of these derivatives have led to the identification of potent subtype-selective inhibitors of NMDA receptors, highlighting the importance of the molecular scaffold .

Chemical Reactions Analysis

The chemical reactivity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles includes their ability to undergo various functionalization reactions. For instance, the synthesis of 1,2,3,4-tetrahydro-(9H)-pyrido[3,4-b]indole derivatives can be achieved through condensation reactions of tryptamine with cycloalkanones, followed by cyclization and functionalization to yield 2-methyl derivatives . Additionally, aryne annulation has been used to synthesize pyrido[1,2-a]indole malonates and amines, expanding the chemical diversity of the indole series .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles are influenced by their polycyclic structure and the nature of their substituents. These properties are crucial for their pharmacological activity and their interaction with biological targets. While the specific physical and chemical properties are not detailed in the provided papers, they can be inferred to include typical characteristics of heterocyclic compounds such as solubility, melting points, and stability, which are important for their medicinal chemistry applications .

Wissenschaftliche Forschungsanwendungen

Application in Cancer Research

- Summary of the Application: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole and its derivatives have been studied for their potential as anti-cancer agents . These compounds have shown high anti-tumor activity .

- Methods of Application or Experimental Procedures: A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .

- Results or Outcomes: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner . The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity .

Application in Cancer Research

- Summary of the Application: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole and its derivatives have been studied for their potential as anti-cancer agents . These compounds have shown high anti-tumor activity .

- Methods of Application or Experimental Procedures: A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .

- Results or Outcomes: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner . The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity .

Application in Cancer Research

- Summary of the Application: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole and its derivatives have been studied for their potential as anti-cancer agents . These compounds have shown high anti-tumor activity .

- Methods of Application or Experimental Procedures: A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .

- Results or Outcomes: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner . The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-4,12-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPROHCOBMVQVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352329 | |

| Record name | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | |

CAS RN |

6208-60-2 | |

| Record name | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

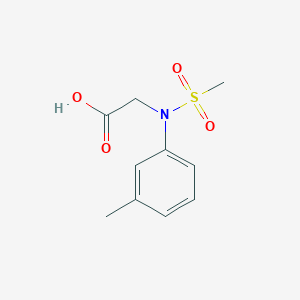

![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)

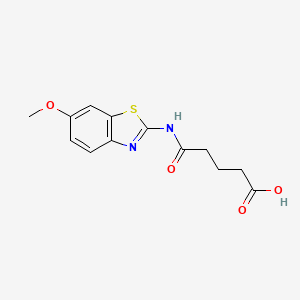

![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid](/img/structure/B1298965.png)